molecular formula C7H5ClFNO2 B12637361 (5-Chloro-6-fluoropyridin-2-YL)acetic acid

(5-Chloro-6-fluoropyridin-2-YL)acetic acid

Cat. No.: B12637361
M. Wt: 189.57 g/mol
InChI Key: FMMUPTCGCZYXGG-UHFFFAOYSA-N
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Description

(5-Chloro-6-fluoropyridin-2-YL)acetic acid is a fluorinated pyridine derivative Compounds containing fluorine and chlorine substituents on aromatic rings are of significant interest due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . The reaction conditions often require the use of a base to facilitate the heterolytic cleavage of the C-H bond, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including (5-Chloro-6-fluoropyridin-2-YL)acetic acid, often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bases: Used to facilitate substitution reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

(5-Chloro-6-fluoropyridin-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine and chlorine atoms influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, making it useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-fluoropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(5-chloro-6-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)10-7(5)9/h1-2H,3H2,(H,11,12)

InChI Key

FMMUPTCGCZYXGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CC(=O)O)F)Cl

Origin of Product

United States

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